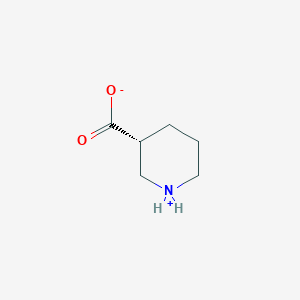

(3R)-piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-nipecotic acid zwitterion is the zwitterion resulting from the transfer of a proton from the carboxylic acid group to the amino group of (R)-nipecotic acid. It is a tautomer of a (R)-nipecotic acid.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

(3R)-piperidine-3-carboxylate is widely utilized in the synthesis of intricate organic compounds. Its piperidine ring structure allows for various chemical modifications, making it an essential intermediate in the production of pharmaceuticals and fine chemicals. The compound can undergo multiple reactions, including oxidation, reduction, and substitution, to yield diverse derivatives.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohols or amines |

| Substitution | Alkylated or acylated derivatives |

Biological Applications

Pharmaceutical Development

Research indicates that this compound derivatives have potential therapeutic applications, particularly in treating neurological disorders and metabolic diseases. For instance, it has been studied for its role in synthesizing linagliptin, a medication used to manage blood sugar levels in type 2 diabetes patients. The compound's ability to interact with specific biological targets makes it valuable in drug design.

Mechanism of Action

The biological activity of this compound primarily stems from its interaction with enzymes and receptors. The stereochemistry of the compound is crucial for its binding affinity and specificity, influencing various biochemical pathways. It may act as an agonist or antagonist, modulating the activity of its targets.

Case Studies

1. Inhibition Studies

Recent studies have explored the use of piperidine derivatives as selective inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). For example, compounds derived from this compound have shown promising selectivity for MAGL over FAAH, indicating their potential in treating pain and inflammation by modulating endocannabinoid signaling pathways .

2. Cancer Therapy

Research has also highlighted the anticancer potential of piperidine derivatives. A study demonstrated that certain piperidine-based compounds exhibited cytotoxicity against hypopharyngeal tumor cells, suggesting their utility as leads in developing novel anticancer agents .

3. Alzheimer’s Disease Treatment

Another significant application involves the development of dual inhibitors targeting acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease therapy. Piperidine moieties incorporated into lead compounds enhanced their brain exposure and pharmacological properties .

Summary of Key Findings

The applications of this compound span across various domains:

- Chemical Synthesis: Serves as a versatile building block for complex organic molecules.

- Biological Research: Investigated for therapeutic effects in diabetes management and neurological disorders.

- Pharmaceutical Development: Utilized in synthesizing active pharmaceutical ingredients with potential applications in cancer therapy and neurodegenerative diseases.

Propriétés

Poids moléculaire |

129.2 |

|---|---|

Nom IUPAC |

(3R)-piperidin-1-ium-3-carboxylate |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |

SMILES |

C1CC(C[NH2+]C1)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.